molecular formula C5H6ClNOS B2579173 2-(2-Chlorothiazol-5-yl)ethanol CAS No. 1783503-14-9

2-(2-Chlorothiazol-5-yl)ethanol

Cat. No.: B2579173
CAS No.: 1783503-14-9
M. Wt: 163.62
InChI Key: DJNRCFHUEKWBTM-UHFFFAOYSA-N
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Description

2-(2-Chlorothiazol-5-yl)ethanol is a chemical compound that belongs to the thiazole family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. The compound is characterized by its molecular formula C5H6ClNOS and a molar mass of 163.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Chlorothiazol-5-yl)ethanol typically involves the reaction of 2-chlorothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 2-(2-chlorothiazol-5-yl)acetaldehyde or 2-(2-chlorothiazol-5-yl)acetic acid.

    Reduction: Formation of this compound or 2-(2-chlorothiazol-5-yl)ethylamine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Chlorothiazol-5-yl)ethanol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorothiazol-5-yl)methanol
  • 2-(2-Chlorothiazol-5-yl)acetic acid
  • 2-(2-Chlorothiazol-5-yl)ethylamine

Uniqueness

2-(2-Chlorothiazol-5-yl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNRCFHUEKWBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783503-14-9
Record name 2-(2-chloro-1,3-thiazol-5-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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